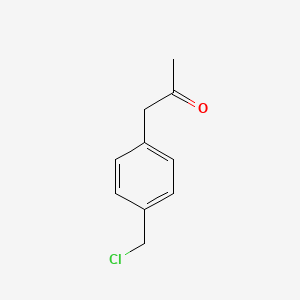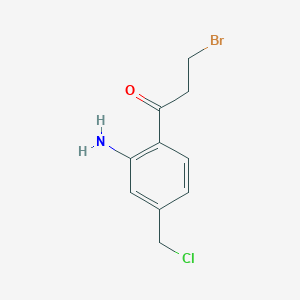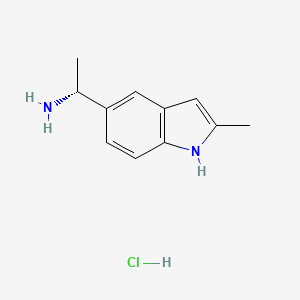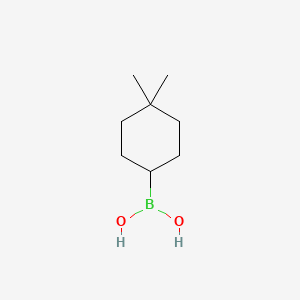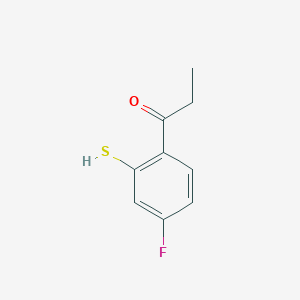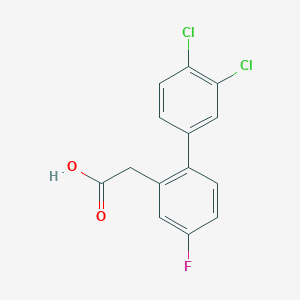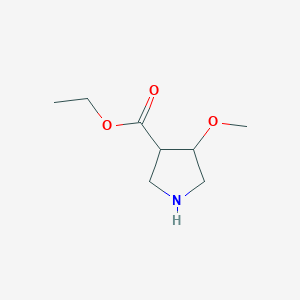
Ethyl 4-methoxypyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methoxypyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxypyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxypyrrolidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-methoxypyrrolidine in an organic solvent such as dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 4-methoxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxypyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-methoxypyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
Ethyl 4-methoxypyrrolidine-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of ethyl 4-methoxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
相似化合物的比较
Ethyl 4-methoxypyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-carboxylate: Similar structure but different functional groups, leading to varied biological activities.
Pyrrolidine-3-carboxylate: Lacks the methoxy group, resulting in different chemical reactivity.
Pyrrolidine-4-carboxylate: Positional isomer with distinct properties.
属性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
ethyl 4-methoxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-8(10)6-4-9-5-7(6)11-2/h6-7,9H,3-5H2,1-2H3 |
InChI 键 |
LFWULXIJRFIGSH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CNCC1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
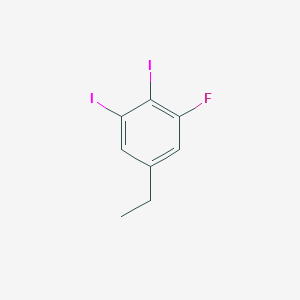
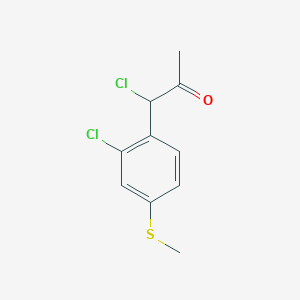

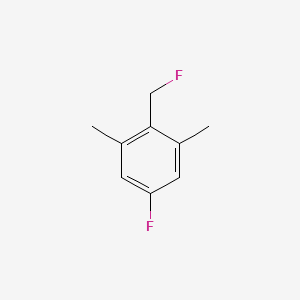
![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)
